molecular formula C8H12Cl2N2 B2653768 2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride CAS No. 116269-41-1

2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride

Cat. No.: B2653768
CAS No.: 116269-41-1
M. Wt: 207.1
InChI Key: VLIBLIMGKDEELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride is a heterocyclic compound that features a benzimidazole core with a chloromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with formaldehyde and hydrochloric acid, followed by chloromethylation using chloromethyl methyl ether or similar reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like sodium azide, thiourea, and primary amines. Reaction conditions often involve solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper salts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with primary amines can yield aminomethyl derivatives, while oxidation can produce benzimidazole N-oxides .

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)pyridine hydrochloride
  • 2-(chloromethyl)quinazoline hydrochloride
  • 2-(chloromethyl)benzothiazole hydrochloride

Uniqueness

Compared to these similar compounds, 2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride is unique due to its specific benzimidazole core, which imparts distinct chemical properties and biological activities.

Properties

IUPAC Name

2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2.ClH/c9-5-8-10-6-3-1-2-4-7(6)11-8;/h1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIBLIMGKDEELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=N2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.